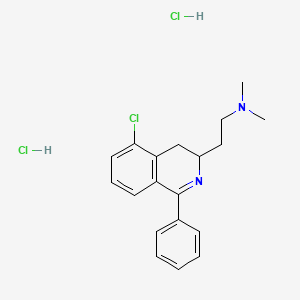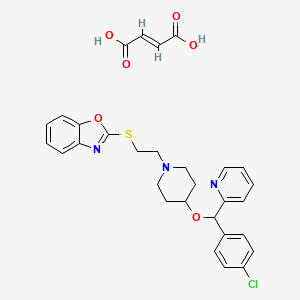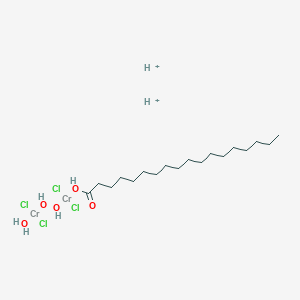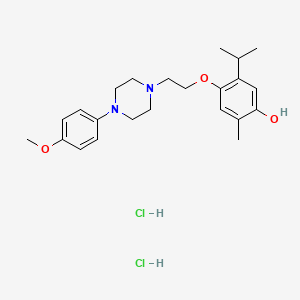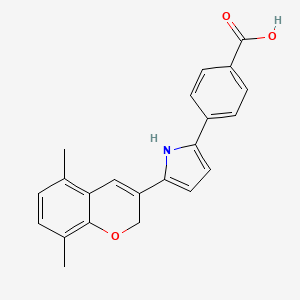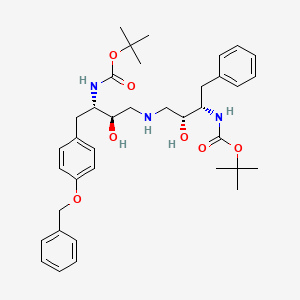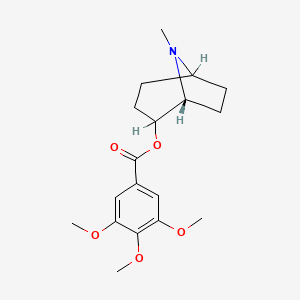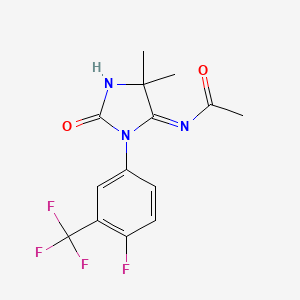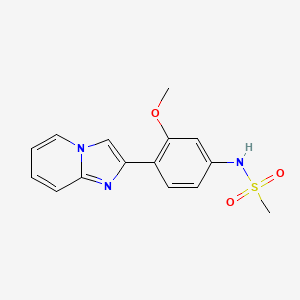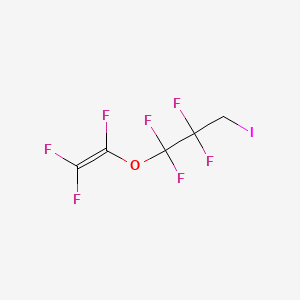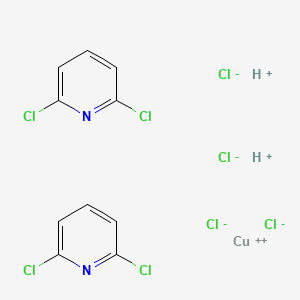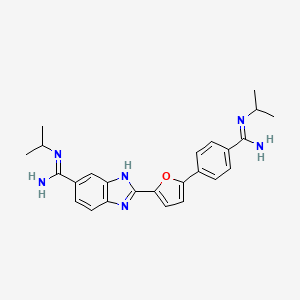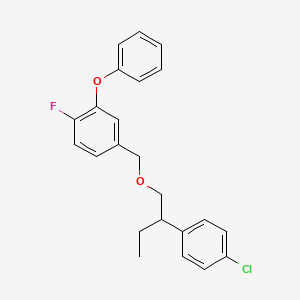
3-Phenoxy-4-fluorobenzyl 2-(4-chlorophenyl)butyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenoxy-4-fluorobenzyl 2-(4-chlorophenyl)butyl ether is an organic compound that belongs to the class of ethers
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenoxy-4-fluorobenzyl 2-(4-chlorophenyl)butyl ether typically involves the following steps:
Formation of the Phenoxy Group: The phenoxy group can be introduced through a nucleophilic substitution reaction between phenol and an appropriate halide.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be added via a Friedel-Crafts alkylation reaction using fluorobenzyl chloride and a suitable catalyst such as aluminum chloride.
Formation of the Chlorophenyl Group: The chlorophenyl group can be introduced through a similar Friedel-Crafts alkylation reaction using chlorobenzyl chloride.
Ether Formation: The final step involves the formation of the ether linkage through a Williamson ether synthesis, where the phenoxy group reacts with the chlorophenylbutyl group in the presence of a strong base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Common industrial methods include continuous flow reactors and the use of advanced catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Phenoxy-4-fluorobenzyl 2-(4-chlorophenyl)butyl ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ether linkage can be cleaved and replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), anhydrous conditions.
Substitution: Sodium hydride (NaH), alkyl halides, polar aprotic solvents.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted ethers.
Scientific Research Applications
3-Phenoxy-4-fluorobenzyl 2-(4-chlorophenyl)butyl ether has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Phenoxy-4-fluorobenzyl 2-(4-chlorophenyl)butyl ether involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-4-(2’-fluorobenzyloxy)phenylboronic acid
- 3-Chloro-4-(4’-fluorobenzyloxy)phenylboronic acid
Uniqueness
3-Phenoxy-4-fluorobenzyl 2-(4-chlorophenyl)butyl ether is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
83492-96-0 |
|---|---|
Molecular Formula |
C23H22ClFO2 |
Molecular Weight |
384.9 g/mol |
IUPAC Name |
4-[2-(4-chlorophenyl)butoxymethyl]-1-fluoro-2-phenoxybenzene |
InChI |
InChI=1S/C23H22ClFO2/c1-2-18(19-9-11-20(24)12-10-19)16-26-15-17-8-13-22(25)23(14-17)27-21-6-4-3-5-7-21/h3-14,18H,2,15-16H2,1H3 |
InChI Key |
LCHQMXPNDZIEGL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(COCC1=CC(=C(C=C1)F)OC2=CC=CC=C2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


